molecular formula C20H17N5O4S B2608447 N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide CAS No. 1358651-72-5

N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide

Cat. No.: B2608447
CAS No.: 1358651-72-5
M. Wt: 423.45
InChI Key: ZINYZVSCAHVQMT-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a complex organic compound with a unique structure that combines a benzodioxole moiety with a thia-tetraazatetracyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety and the thia-tetraazatetracyclo framework separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include palladium catalysts, amines, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities, including its interactions with enzymes, receptors, and other biomolecules. Researchers investigate its effects on cellular processes and its potential as a lead compound for drug development.

Medicine

In medicine, N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is explored for its therapeutic potential. Studies focus on its ability to modulate specific biological pathways and its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the development of new materials, catalysts, and other industrial applications. Its unique chemical properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, and other proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity, block receptor signaling, or alter protein-protein interactions, ultimately affecting cellular processes and physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide include other benzodioxole derivatives and thia-tetraazatetracyclo compounds. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.

Uniqueness

The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide lies in its combination of the benzodioxole moiety with the thia-tetraazatetracyclo framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S/c26-16(22-11-5-6-13-14(7-11)29-10-28-13)8-25-20(27)24-9-21-19-17(18(24)23-25)12-3-1-2-4-15(12)30-19/h5-7,9H,1-4,8,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINYZVSCAHVQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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